1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine
Description
Contextualizing the Pyrrolidine (B122466) and Furan (B31954) Scaffolds in Contemporary Medicinal Chemistry Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry. frontiersin.orgresearchgate.net Its prevalence in a multitude of natural products, such as alkaloids, and its core presence in many FDA-approved drugs underscore its therapeutic relevance. nih.govnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific and high-affinity interactions with biological targets. nih.govresearchgate.net This structural feature, along with the potential for stereoisomerism, provides medicinal chemists with a versatile tool for designing drug candidates with diverse biological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. frontiersin.orgnih.gov
Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in medicinal chemistry. It is a component of many natural and synthetic compounds with a wide range of biological activities. The furan scaffold can be strategically functionalized to modulate the electronic and steric properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The synthesis of furan-containing scaffolds is an active area of research, with methods like tandem Prins cyclization being explored to create complex molecular architectures. researchgate.net
Rationale for Investigating N-Substituted Furoyl-Pyrrolidine Systems with Emphasis on the 2-Chlorophenyl Moiety
The combination of pyrrolidine and furan into an N-substituted furoyl-pyrrolidine system creates a novel chemical entity with the potential for unique biological activities. The rationale for investigating such systems is rooted in the principle of molecular hybridization, where known pharmacophores are combined to generate new compounds with potentially enhanced or novel properties.
The specific inclusion of a 2-chlorophenyl moiety at the 5-position of the furan ring is a deliberate design choice. The introduction of a halogen, such as chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. A related class of compounds, N-benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] semicarbazides, has been investigated for their insecticidal and anticancer activities, suggesting the potential of the 5-(substituted phenyl)-2-furoyl scaffold in these therapeutic areas. mdpi.com Furthermore, research into 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has revealed potential anticonvulsant and analgesic properties, highlighting the utility of the 2-chlorophenyl group in developing agents that act on the central nervous system. mdpi.com
Current Research Gaps and the Academic Significance of Studying 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There is a lack of published data on its synthesis, characterization, and biological evaluation. This absence of information presents a clear opportunity for original research.
The academic significance of studying this particular molecule is multifold. Firstly, it would involve the exploration of a novel area of chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles. Secondly, the synthesis and biological testing of this compound would provide valuable structure-activity relationship (SAR) data for the broader class of furoyl-pyrrolidine derivatives. This information could guide the future design of more potent and selective analogs. Given the known activities of related compounds, potential areas for investigation include anticancer, antimicrobial, and neurological applications. The study of This compound would therefore contribute to the fundamental knowledge base of medicinal chemistry and could pave the way for the development of new therapeutic agents.
Overview of Advanced Research Methodologies Applicable to Novel Chemical Entities in Drug Discovery Research
The investigation of a novel chemical entity like This compound would benefit from a range of advanced research methodologies that are now standard in modern drug discovery. nih.gov These techniques enable a more efficient and rational approach to identifying and optimizing new drug candidates.
Computational and In Silico Methods: Structure-based drug design, virtual screening, and molecular docking are powerful computational tools that can predict the potential biological targets of a new compound and its likely binding mode. nih.govresearchgate.net These methods can help prioritize which biological assays to perform and can guide the design of new analogs with improved properties. More recent developments include the use of sophisticated AI frameworks, such as Kolmogorov-Arnold Networks, to predict potential adverse drug reactions early in the discovery process. biorxiv.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large number of biological targets. mdpi.com This can quickly identify potential "hits" and provide initial insights into the compound's mechanism of action.
Advanced Analytical Techniques: Modern analytical methods are crucial for the characterization of novel compounds and for studying their metabolic fate. Techniques such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) are essential for preclinical pharmacokinetic studies. nih.gov
Table 1: Biological Activities of Related Pyrrolidine and Furan Derivatives
| Compound Class | Key Structural Features | Reported Biological Activities | Reference(s) |
|---|---|---|---|
| Pyrrolidine-2,5-diones | Pyrrolidine ring with two carbonyl groups | Anticonvulsant, Analgesic | nih.govmdpi.com |
| Polyhydroxylated Pyrrolidines | Pyrrolidine ring with multiple hydroxyl groups | Glycosidase and aldose reductase inhibition | frontiersin.org |
| 5-Oxopyrrolidine Derivatives | Pyrrolidin-2-one core | Anticancer, Antimicrobial | mdpi.com |
Table 2: Advanced Methodologies in Drug Discovery
| Methodology | Application | Potential Benefit for Novel Compounds | Reference(s) |
|---|---|---|---|
| Structure-Based Virtual Screening | Identification of potential protein targets | Reduces time and cost compared to conventional screening | researchgate.net |
| High-Throughput Screening (HTS) | Rapidly assaying against numerous biological targets | Early identification of bioactive compounds and their mechanisms | mdpi.com |
| UPLC-MS/MS | Quantification for pharmacokinetic studies | Characterization of absorption, distribution, metabolism, and excretion | nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Screening small chemical fragments for binding to a target | Efficiently explores chemical space to build potent ligands | nih.gov |
Structure
3D Structure
Properties
CAS No. |
853331-32-5 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H14ClNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
InChI Key |
BXXCNMWEOWBCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine and Its Analogues
Retrosynthetic Analysis of 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine and Key Precursors
The synthesis of the 5-(2-chlorophenyl)-2-furoic acid moiety can be envisioned through a carbon-carbon bond-forming reaction, such as a Suzuki or Stille coupling, between a suitable furan (B31954) precursor and a 2-chlorophenyl boronic acid or organostannane derivative, respectively. Alternatively, a classical approach might involve the reaction of a 2-chlorophenyl-substituted intermediate with a reagent that can form the furan ring.
The second precursor, pyrrolidine (B122466), is a commercially available and relatively simple cyclic amine. The final step involves the formation of the amide bond between the carboxylic acid and the amine, a well-established transformation in organic synthesis.
Development of Novel Synthetic Routes to the 5-(2-Chlorophenyl)-2-furoyl Moiety
The synthesis of the 5-(2-chlorophenyl)-2-furoyl moiety is a critical step. Research has focused on developing efficient and high-yielding methods for its preparation. One common industrial route to 2-furoic acid itself involves the Cannizzaro reaction of furfural (B47365), which produces both 2-furoic acid and furfuryl alcohol. wikipedia.org However, for the synthesis of the 5-substituted analogue, more targeted approaches are necessary.
A prevalent method involves the palladium-catalyzed Suzuki coupling of a 5-halo-2-furoic acid ester with 2-chlorophenylboronic acid. This reaction offers good yields and tolerates a variety of functional groups. Another approach is the reaction of 5-bromo-2-furoic acid with a suitable organometallic reagent derived from 2-chloro-halobenzene. For instance, the reaction of 5-bromo-2-furoic acid with 1-tetradecanol (B3432657) in the presence of sodium hydride has been reported for the synthesis of related 5-alkoxy-2-furoic acids. google.com
Furthermore, the synthesis of aryl 5-(2-chlorophenyl)-2-furoates has been achieved by reacting 5-(2-chlorophenyl)-2-furoic acid with thionyl chloride and phenols under phase transfer catalysis, resulting in excellent yields. tandfonline.com
Optimization of Amide Coupling Reactions for the Pyrrolidine Conjugation in N-Furoyl Pyrrolidines
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. In the context of synthesizing N-furoyl pyrrolidines, various coupling reagents can be employed to facilitate this reaction. Standard methods often utilize carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov
Alternative coupling reagents include phosphonium (B103445) salts like BOP reagent and uronium salts such as HBTU. The choice of coupling reagent and reaction conditions (solvent, temperature, and base) can significantly impact the yield and purity of the final product. For large-scale synthesis, the use of greener and more cost-effective catalysts is desirable. Boric acid has emerged as a viable catalyst for direct amidation, offering an environmentally friendlier alternative to traditional methods. orgsyn.org
| Coupling Reagent | Additive | Typical Solvent | Key Features |
| EDCI | HOBt | Dichloromethane (B109758), Dimethylformamide | Widely used, good yields, mild conditions. nih.gov |
| BOP Reagent | - | Dimethylformamide | Effective for sterically hindered amines. |
| HBTU | HOBt, DIPEA | Dimethylformamide | Fast reaction times, high yields. |
| Boric Acid | - | Toluene (with azeotropic removal of water) | Green catalyst, cost-effective, suitable for large-scale synthesis. orgsyn.org |
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The synthesis of chiral analogues of this compound, where the pyrrolidine ring contains one or more stereocenters, requires stereoselective methods. A common strategy is to utilize a chiral pool approach, starting from readily available enantiopure precursors like proline or 4-hydroxyproline. mdpi.comresearchgate.net These starting materials already possess the desired stereochemistry, which is then carried through the synthetic sequence. mdpi.com
For instance, (S)-prolinol, derived from the reduction of L-proline, can be used as the amine component in the amide coupling reaction to yield the corresponding chiral N-furoyl pyrrolidine derivative. nih.gov Alternatively, stereoselective methods for the synthesis of the pyrrolidine ring itself can be employed. These methods include catalytic asymmetric hydrogenations of pyrrole (B145914) precursors or diastereoselective cyclization reactions. researchgate.netnih.gov The heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.netnih.gov
Application of Green Chemistry Principles in the Synthesis of Furoyl-Pyrrolidine Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of furoyl-pyrrolidine compounds, several green chemistry principles can be applied.
One key aspect is the use of greener solvents. Traditional solvents like dichloromethane and dimethylformamide (DMF) are effective but pose environmental and health risks. Research into alternative solvents, such as N-octyl pyrrolidone (NOP), has shown promise in solid-phase peptide synthesis, a related field. rsc.org The use of catalytic methods, such as the boric acid-catalyzed amidation mentioned earlier, reduces the need for stoichiometric activating agents, thereby improving atom economy. orgsyn.org
Furthermore, enzymatic catalysis offers a highly selective and environmentally benign approach. For example, enzymes can be used in the synthesis of polyester (B1180765) derivatives of furan compounds. rsc.org Biocatalytic routes for the synthesis of 2-furoic acid from furfural using microorganisms like Nocardia corallina have been developed, offering high yields under mild conditions. wikipedia.org
| Green Chemistry Principle | Application in Furoyl-Pyrrolidine Synthesis |
| Use of Greener Solvents | Exploring alternatives to halogenated solvents and DMF, such as N-octyl pyrrolidone. rsc.org |
| Catalysis | Employing catalytic reagents like boric acid for amidation to improve atom economy. orgsyn.org |
| Use of Renewable Feedstocks | Investigating biocatalytic routes for the synthesis of key precursors like 2-furoic acid. wikipedia.org |
| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. |
Solid-Phase and Parallel Synthesis Techniques for Generation of this compound Derivative Libraries
Solid-phase synthesis (SPS) and parallel synthesis are powerful tools for the rapid generation of libraries of related compounds, which is invaluable for drug discovery and materials science. mdpi.comcrsubscription.com These techniques can be readily applied to the synthesis of derivatives of this compound.
In a solid-phase approach, either the furoic acid or the pyrrolidine moiety can be attached to a solid support (resin). nih.gov The subsequent reaction steps are then carried out, and excess reagents and byproducts are easily removed by filtration. This allows for the use of large excesses of reagents to drive reactions to completion. crsubscription.com
Parallel synthesis involves conducting multiple reactions simultaneously in a spatially separated manner, such as in a multi-well plate. This allows for the systematic variation of both the furoyl and the pyrrolidine components. For example, a library could be generated by reacting a single 5-aryl-2-furoic acid with a diverse set of substituted pyrrolidines, or vice versa. This approach has been used to create libraries of highly substituted pyrrolidines. nih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structure Elucidation and Purity Assessment of Novel Analogues
The unambiguous characterization of novel analogues of this compound is crucial to confirm their structure and assess their purity. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide further information about the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps to confirm its elemental composition. Techniques like electrospray ionization (ESI) are commonly used. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl group (C=O stretch) and the C-Cl bond. The vibrational spectra can be compared with theoretically calculated spectra to confirm the structure. nih.gov
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including the stereochemistry of any chiral centers. nih.gov
Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).
Computational Chemistry and Molecular Modeling Studies of 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine
Molecular Docking Studies with Hypothesized Biological Targets and Target Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine, potential biological targets can be hypothesized based on the structural motifs present. For instance, various kinases, cyclooxygenases (COX), and other enzymes have been identified as targets for compounds containing substituted aromatic and heterocyclic scaffolds. nih.govmdpi.com
Docking simulations would involve preparing the three-dimensional structure of the target compound and docking it into the active site of a chosen receptor. The output of these simulations is a set of binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analysis of the best-ranked pose reveals crucial information about the binding mode.
Key interactions that would be analyzed include:
Hydrogen Bonds: The carbonyl oxygen of the furoyl group could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The 2-chlorophenyl and furan (B31954) rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net
Pi-Pi Stacking: The aromatic chlorophenyl ring and the furan ring may form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These studies are crucial for understanding the molecular basis of the ligand's activity and for guiding the design of analogs with improved potency and selectivity. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with a Hypothesized Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | - |
| Hydrogen Bonds | 1 | Carbonyl oxygen with the backbone NH of Valine 85 |
| Hydrophobic Interactions | Multiple | Leucine 132, Alanine 65, Isoleucine 145 |
| Pi-Pi Stacking | 1 | Chlorophenyl ring with Phenylalanine 160 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org For this compound, a QSAR study would involve synthesizing a library of analogues with variations at different positions (e.g., substitutions on the phenyl ring, modifications to the pyrrolidine (B122466) ring) and measuring their biological activity against a specific target.
A typical 2D-QSAR or 3D-QSAR study involves the following steps:
Data Set Preparation: A training set of molecules with known activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity.
Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a test set of molecules not included in model training, R²pred). nih.govnih.gov
For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would generate 3D contour maps. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity, providing a clear visual guide for designing more potent analogues.
Table 2: Example of a Fictional QSAR Model and Predicted Activity for Analogues
| Analogue (Substitution on Phenyl Ring) | LogP | Molar Refractivity | Predicted pIC50 |
| 2-Chloro (Parent Compound) | 3.5 | 75.2 | 6.8 |
| 2-Fluoro | 3.2 | 71.5 | 6.5 |
| 2-Methyl | 3.8 | 78.1 | 7.1 |
| 2,4-Dichloro | 4.0 | 79.8 | 7.3 |
Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Physicochemical Descriptors
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule in detail. For this compound, DFT methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p)) would be used to optimize the molecule's geometry and calculate various descriptors. acs.org
Key parameters derived from QM calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are potential sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.
Physicochemical Descriptors: QM methods can accurately calculate properties like dipole moment, polarizability, and ionization potential.
These calculations help to understand the molecule's intrinsic reactivity and how it might interact with biological targets at an electronic level. researchgate.net
Table 3: Selected Physicochemical Descriptors for this compound Calculated via DFT
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule |
| Molecular Surface Area | 350 Ų | Influences solubility and transport properties |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nottingham.ac.uk An MD simulation of this compound bound to its hypothesized target would be performed in a simulated physiological environment (e.g., in a water box with ions at 310 K).
The stability of the complex is assessed by analyzing the simulation trajectory, typically run for hundreds of nanoseconds. Key metrics include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. High fluctuations in certain residues may indicate important dynamic regions involved in binding.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds are critical for strong binding.
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy.
MD simulations are essential for confirming the stability of a docked pose and understanding the dynamic nature of the protein-ligand interactions. nih.gov
Table 4: Hypothetical Molecular Dynamics Simulation Results for Ligand-Target Complex
| Parameter | Average Value (over 100 ns) | Interpretation |
| Protein Backbone RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD (relative to protein) | 1.2 Å | The ligand maintains a stable binding pose in the active site. |
| Key Hydrogen Bond Occupancy | 85% | The primary hydrogen bond is consistently maintained. |
| MM/PBSA Binding Free Energy | -35.5 kcal/mol | Indicates a favorable and strong binding interaction. |
De Novo Design Approaches for Novel Furoyl-Pyrrolidine Scaffolds Based on Computational Frameworks
De novo design refers to computational methods that aim to build novel molecules from scratch or by modifying existing scaffolds. nih.gov Using the furoyl-pyrrolidine core of this compound as a starting point, these methods can explore vast chemical space to design new compounds with potentially improved properties.
The process typically involves:
Scaffold Identification: The furoyl-pyrrolidine moiety is defined as the core scaffold.
Fragment Library: A library of chemical fragments is used as building blocks.
Molecule Generation: Algorithms place fragments into the unoccupied space of the target's active site, connecting them to the core scaffold or to each other, while respecting chemical rules.
Scoring and Selection: The newly generated molecules are scored based on predicted binding affinity, synthetic accessibility, and drug-likeness properties.
This approach can lead to the discovery of entirely new chemical series that retain the key binding interactions of the original scaffold but possess different physicochemical properties. acs.orgnih.gov It is a powerful strategy for scaffold hopping and lead optimization. nih.gov
Conformer Analysis and Conformational Landscapes of this compound
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound has several rotatable bonds, leading to a complex conformational landscape.
Computational conformer analysis involves systematically exploring the molecule's potential energy surface to identify stable, low-energy conformations. cwu.edu Key areas of flexibility in this molecule include:
Rotation around the furan-phenyl bond: The orientation of the 2-chlorophenyl ring relative to the furan ring.
Rotation around the furan-carbonyl bond: This determines the relative position of the pyrrolidine group. rsc.org
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" or "twist" conformations. acs.org
Methods like systematic grid scans or stochastic searches (e.g., Monte Carlo) are used to generate a large number of conformers. These are then minimized using quantum mechanics or molecular mechanics to find the local energy minima. The results provide information on the most probable shapes the molecule will adopt in solution and which of these conformers is the "bioactive conformation" that fits into the receptor's binding site. Understanding the conformational preferences is vital for designing rigid analogs or interpreting structure-activity relationships. frontiersin.org
Preclinical Pharmacological Investigations of 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine: Mechanisms of Action
In Vitro Receptor Binding and Functional Assays for Target Identification (e.g., GPCRs, ion channels, nuclear receptors)
In the absence of specific data for 1-(5-(2-chlorophenyl)-2-furoyl)pyrrolidine, researchers would typically initiate a broad screening campaign to identify potential molecular targets. This would involve a panel of in vitro receptor binding assays to determine if the compound interacts with a wide range of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. These assays measure the displacement of a known radiolabeled ligand from its receptor by the test compound, allowing for the determination of binding affinity (Ki).
Following initial binding assessment, functional assays would be employed to characterize the nature of the interaction. For a GPCR, this would involve measuring second messenger levels (e.g., cAMP, IP3) or using reporter gene assays to determine if the compound acts as an agonist, antagonist, or inverse agonist. For ion channels, techniques like patch-clamp electrophysiology would reveal whether the compound modulates channel opening or closing.
Enzyme Inhibition Assays and Kinetic Characterization in Cell-Free and Cellular Systems
To investigate potential effects on enzymatic activity, this compound would be tested against a diverse panel of enzymes, particularly those implicated in disease pathways such as kinases, proteases, and metabolic enzymes. Initial screens would identify any significant inhibitory activity.
For any identified enzyme targets, detailed kinetic studies would follow to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations. The inhibition constant (Ki) would be determined to quantify the compound's potency. Such assays would be conducted in both cell-free systems using purified enzymes and in cellular systems to confirm activity within a more complex biological environment.
Cellular Target Engagement and Validation Studies Using Advanced Biological Techniques
Once a potential target is identified from primary screens, confirming that the compound interacts with this target within a cellular context is a critical next step. nih.gov Techniques such as the cellular thermal shift assay (CETSA) or photoaffinity labeling could be employed to provide direct evidence of target engagement. CETSA measures the change in the thermal stability of a target protein upon ligand binding, while photoaffinity labeling uses a modified version of the compound to covalently link to its target for subsequent identification.
Further validation might involve genetic approaches, such as using siRNA or CRISPR/Cas9 to knock down the expression of the putative target protein. If the cellular effects of the compound are diminished in these knockdown cells, it provides strong evidence that the compound's activity is mediated through that specific target.
Analysis of Signal Transduction Pathway Modulation in Relevant Cell Lines
Understanding how a compound affects cellular signaling is key to elucidating its mechanism of action. nih.govresearchgate.net If this compound were found to interact with a specific receptor or enzyme, researchers would investigate its impact on the downstream signaling pathways. This is often accomplished using techniques like Western blotting to measure the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) or reporter assays to measure the activity of transcription factors. The choice of cell lines for these studies would be guided by the expression of the target and the therapeutic area of interest.
Investigation of Mechanisms of Action through Transcriptomic, Proteomic, and Metabolomic Analysis
To gain a broader, unbiased understanding of the compound's effects, "omics" technologies would be utilized.
Transcriptomic analysis (e.g., RNA-sequencing) would reveal changes in gene expression in response to treatment with the compound, providing insights into the cellular processes that are affected. nih.gov
Proteomic analysis can identify changes in the levels and post-translational modifications of proteins, offering a more direct view of the functional state of the cell. nih.gov
Metabolomic analysis would assess changes in the levels of small molecule metabolites, which can indicate alterations in metabolic pathways.
The integrated analysis of these large datasets can help to generate new hypotheses about the compound's mechanism of action and potential off-target effects.
In Vivo Pharmacodynamic Marker Analysis and Target Occupancy Studies in Relevant Animal Models
Following in vitro characterization, the investigation would move to in vivo models to assess the compound's effects in a whole organism. nih.govnih.gov Pharmacodynamic (PD) marker studies would be designed to measure a biological response that is linked to the compound's mechanism of action. For example, if the compound inhibits a specific kinase in vitro, a PD marker could be the phosphorylation level of that kinase's substrate in tumor tissue from a treated animal.
Target occupancy studies are also crucial to relate the dose of the compound to its engagement with the intended target in vivo. This can be achieved through techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound or by ex vivo analysis of tissues from treated animals.
Phenotypic Screening Strategies and High-Content Analysis for Unbiased Mechanistic Discovery
An alternative approach to target-based discovery is phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype without prior knowledge of the target. nih.gov For instance, this compound could be screened in a high-content imaging assay to identify effects on cell morphology, proliferation, or other cellular features. If a desirable phenotype is observed, target deconvolution studies would then be initiated to identify the molecular target responsible for the observed effect. This unbiased approach can lead to the discovery of novel mechanisms of action.
Off-Target Activity Profiling and Deconvolution of Biological Interactions
Comprehensive searches of scientific literature and databases did not yield specific information on the off-target activity profiling or the deconvolution of biological interactions for the compound this compound. The available research on related chemical structures, such as those containing a pyrrolidine (B122466) or furan (B31954) moiety, indicates a wide range of potential biological activities. However, direct experimental data on the specific off-target profile of this compound is not present in the public domain.
The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to interactions with a variety of receptors and enzymes. nih.govnih.gov Similarly, the substituted furan ring can influence the pharmacological properties of a molecule. For instance, studies on other furoyl-containing compounds have revealed diverse biological effects.
Without specific experimental data from receptor binding assays, enzyme inhibition panels, or other broad pharmacological screens for this compound, a detailed deconvolution of its biological interactions and a definitive profile of its off-target activities cannot be constructed. Such studies would be necessary to fully characterize its mechanism of action and to identify any potential secondary pharmacological effects.
Structure Activity Relationship Sar Elucidation for 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine Derivatives
Systematic Derivatization Strategies for the Furan (B31954) Ring (e.g., substitutions, ring modifications)
The furan ring is an aromatic heterocycle that can be readily modified to probe its role in biological activity. nih.gov The 5-position, occupied by the 2-chlorophenyl group, and the 2-position, attached to the carbonyl group, are key points for derivatization. Introducing small substituents at the 3- or 4-positions of the furan ring can influence the electronic properties and orientation of the entire molecule. wikipedia.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and interaction of the furan ring with its target. wikipedia.org
Table 1: Hypothetical SAR of Furan Ring Substitutions
| Position | Substituent (R) | Predicted Effect on Activity | Rationale |
| 3 | -CH₃ | Potentially increase | May provide favorable steric interactions. |
| 3 | -Cl, -F | Potentially increase | Can alter electronic distribution and form halogen bonds. |
| 4 | -CH₃ | Potentially decrease | May introduce unfavorable steric hindrance. |
| 4 | -OCH₃ | Variable | Could increase polarity but also add bulk. |
This table is illustrative and based on general medicinal chemistry principles. Actual effects would need to be determined experimentally.
Ring modification strategies could involve replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914), a concept known as bioisosterism. u-tokyo.ac.jp Thiophene, for example, is a well-known bioisostere of furan and is present in numerous approved drugs. u-tokyo.ac.jp Such changes can significantly impact the compound's metabolic stability and binding affinity. nih.gov
Exploration of Substituents and Structural Variations on the 2-Chlorophenyl Moiety
The 2-chlorophenyl group at the 5-position of the furan ring is a critical pharmacophoric element. The chlorine atom at the ortho position creates a specific steric and electronic environment. SAR studies would systematically explore other substitutions at this position (e.g., fluorine, methyl) and at the meta and para positions of the phenyl ring. nih.gov Research on similar 5-aryl-2-furoyl structures has shown that the nature and position of substituents on the phenyl ring significantly impact biological activity. mdpi.comnih.govmdpi.comresearchgate.netsci-hub.sepensoft.net For example, studies on 4-(5-aryl-2-furoyl)morpholines indicated that a nitro group on the phenyl ring could be important for antifungal activity. pensoft.net
Table 2: Hypothetical SAR of Phenyl Ring Substitutions
| Position | Substituent (X) | Predicted Effect on Activity | Rationale |
| 2 (ortho) | -F | Potentially increase | Fluorine can act as a hydrogen bond acceptor and alter pKa. u-tokyo.ac.jp |
| 2 (ortho) | -CH₃ | Variable | May alter conformation and steric interactions. |
| 3 (meta) | -Cl, -F, -CF₃ | Potentially increase | Electron-withdrawing groups can enhance binding affinity. nih.gov |
| 4 (para) | -OCH₃ | Variable | Can improve solubility but may be metabolically labile. |
| 4 (para) | -NO₂ | Potentially increase | Strong electron-withdrawing group, may enhance activity. pensoft.net |
This table is illustrative and based on general medicinal chemistry principles. Actual effects would need to be determined experimentally.
Variation of the Pyrrolidine (B122466) Nitrogen Substituent and Ring Modifications
The pyrrolidine ring itself offers multiple avenues for modification. While the parent compound has an unsubstituted pyrrolidine, introducing substituents at the 3- and/or 4-positions can significantly affect activity. nih.gov The stereochemistry of these substituents is often crucial, with cis or trans isomers exhibiting different biological profiles. nih.gov For example, in a series of pyrrolidine-based compounds, the cis-configuration of substituents was preferred over the trans orientation for a particular biological target. nih.gov
Furthermore, the pyrrolidine ring can be replaced with other cyclic amines, such as piperidine, azetidine, or azepane, to assess the impact of ring size on activity. acs.org More rigid, bridged, or spirocyclic systems can also be introduced to restrict the molecule's conformation and potentially increase affinity by reducing the entropic penalty upon binding. acs.org
Bioisosteric Replacements and Scaffold Hopping within the Core Structure
Bioisosterism is a key strategy in medicinal chemistry to optimize drug-like properties while retaining biological activity. drughunter.comnih.govu-tokyo.ac.jpu-tokyo.ac.jp In the context of 1-(5-(2-chlorophenyl)-2-furoyl)pyrrolidine, several bioisosteric replacements can be envisioned:
Furan Ring: As mentioned, thiophene, pyrrole, oxazole, or thiazole (B1198619) could replace the furan ring. u-tokyo.ac.jp
Carbonyl Group: The carbonyl linker could be replaced by other groups like a sulfone or a methylene (B1212753) bridge, although this would significantly alter the molecule's geometry and electronic properties.
Pyrrolidine Ring: Other small N-heterocycles like thiazolidine (B150603) or oxazolidine (B1195125) could be explored.
2-Chlorophenyl Group: Other halogenated phenyl rings (e.g., 2-fluorophenyl, 2-bromophenyl) or heteroaromatic rings like pyridyl or thienyl could be substituted. nih.gov
Scaffold hopping involves more drastic changes to the core structure while aiming to maintain the original pharmacophoric features. This could involve replacing the entire furoyl-pyrrolidine system with a completely different scaffold that presents similar functional groups in the correct spatial orientation.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere(s) | Reference |
| Furan | Thiophene, Pyrrole, Oxazole, Thiazole | u-tokyo.ac.jp |
| Amide (-CO-N<) | 1,2,4-Oxadiazole, 1,2,4-Triazole | drughunter.comresearchgate.net |
| 2-Chlorophenyl | 2-Fluorophenyl, Pyridin-2-yl, Thien-2-yl | nih.govu-tokyo.ac.jp |
| Pyrrolidine | Azetidine, Piperidine, Thiazolidine | acs.org |
Three-Dimensional (3D) SAR and Pharmacophore Modeling for Ligand Design
To gain a deeper understanding of the SAR, computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are employed. nih.govrutgers.edu 3D-QSAR methods such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can build predictive models that correlate the 3D steric and electrostatic fields of the molecules with their biological activity. researchgate.netbohrium.comnih.govnih.gov These models generate contour maps that highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are predicted to enhance or diminish activity, guiding the design of new analogs. researchgate.netnih.gov
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. youtube.com A pharmacophore model can be developed based on a set of active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.govyoutube.com This model then serves as a 3D query to screen virtual libraries for new compounds with diverse scaffolds that fit the pharmacophoric requirements. youtube.com
Chemoinformatic Approaches and Machine Learning in SAR Analysis of Furoyl-Pyrrolidine Libraries
With the ability to synthesize large libraries of compounds, chemoinformatic and machine learning (ML) approaches are becoming indispensable for analyzing SAR data. nih.govyoutube.com These methods can handle vast and complex datasets to identify subtle patterns that may not be apparent from traditional SAR analysis. medium.comresearchgate.net
Machine learning algorithms, such as random forests or deep neural networks, can be trained on a dataset of furoyl-pyrrolidine derivatives and their measured activities to build predictive QSAR models. nih.govyoutube.com These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize next. youtube.com Furthermore, analysis of the chemical space and structure-activity landscape can identify "activity cliffs," where small structural changes lead to a large drop in activity, providing crucial information about key molecular interactions. medium.com
Metabolic Fate and Biotransformation Pathways of 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine in Preclinical Models
In Vitro Metabolic Stability Studies in Subcellular Fractions (e.g., microsomes, S9 fractions) and Hepatocytes from Preclinical Species
No data is available regarding the in vitro metabolic stability of 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine in liver microsomes, S9 fractions, or hepatocytes from any preclinical species. Standard assays using these subcellular fractions and cell-based systems are crucial for determining a compound's metabolic turnover rate. thermofisher.comutsouthwestern.edu
Identification and Structural Elucidation of Major Metabolites Using High-Resolution Mass Spectrometry
There are no published studies on the identification and structural elucidation of metabolites of this compound. Techniques such as high-resolution mass spectrometry (HR-MS) are essential for characterizing the chemical structures of metabolites formed from a parent compound. nih.goveuropa.eu
Elucidation of Specific Biotransformation Pathways (e.g., oxidation, reduction, hydrolysis, conjugation)
Without the identification of its metabolites, the specific biotransformation pathways for this compound have not been elucidated. Common metabolic pathways for compounds containing similar functional groups can include oxidation of the pyrrolidine (B122466) ring and other reactions. nih.gov
Cytochrome P450 (CYP) Isoform and Other Enzyme Involvement in Biotransformation of the Compound
The specific cytochrome P450 (CYP) isoforms or other enzymes responsible for the metabolism of this compound are unknown. Reaction phenotyping studies with recombinant CYP enzymes are typically performed to identify the key enzymes involved in a compound's biotransformation. nih.govnih.gov
Enzyme Kinetics of Metabolic Transformations (e.g., Km, Vmax)
No information is available on the enzyme kinetics, including Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the metabolic transformations of this compound.
Synthesis and Characterization of Key Metabolites for Further Biological Research
There are no reports on the chemical synthesis and characterization of any potential metabolites of this compound. The synthesis of key metabolites is often necessary for their definitive identification and for conducting further biological and toxicological studies. mdpi.com
Advanced Analytical Methodologies for Research on 1 5 2 Chlorophenyl 2 Furoyl Pyrrolidine
Development of High-Sensitivity Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Detection in Biological Matrices and Research Samples
High-sensitivity chromatographic methods are indispensable for the quantitative analysis of drug candidates in complex biological and research samples. Techniques such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the selectivity and sensitivity required for pharmacokinetic studies and metabolic profiling.
The development of a robust LC-MS/MS method for 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine would involve meticulous optimization of several parameters. Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The mobile phase composition, usually a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve a sharp peak shape and adequate retention time for the analyte.
Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer, allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). nih.gov In this mode, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix effects.
Method validation is a critical step to ensure the reliability of the data. nih.gov Key validation parameters include linearity, accuracy, precision, recovery, and stability. For instance, a method developed for similar heterocyclic compounds demonstrated excellent recovery and reproducibility. nih.gov
Table 1: Example Validation Parameters for a Hypothetical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Value |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |
| Precision (RSD%) | ≤ 15% | 3.0% to 13.6% nih.gov |
| Recovery (%) | 70% - 120% | 84.1% to 112.9% nih.gov |
This table presents illustrative data based on typical validation results for LC-MS/MS methods for small molecules in biological matrices. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For this compound, NMR studies can provide critical insights into its conformational preferences and how it interacts with biological targets.
Conformational Analysis: The structure of this compound contains several rotatable bonds, leading to a complex conformational landscape. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are employed to assign all proton and carbon signals and to determine the molecule's preferred conformation in solution. scielo.brresearchgate.net For example, the pyrrolidine (B122466) ring can adopt different puckered conformations, such as Cγ-endo or Cγ-exo, which can be distinguished by analyzing vicinal proton-proton coupling constants. frontiersin.org The orientation of the 2-chlorophenyl and furoyl groups relative to the pyrrolidine ring can be established through the observation of Nuclear Overhauser Effects (NOEs) between specific protons. frontiersin.org
Ligand-Target Interaction Studies: NMR is also instrumental in studying the binding of small molecules to their protein targets. researchgate.net In ligand-observed NMR experiments, changes in the NMR spectrum of this compound upon addition of a target protein can confirm binding and provide information about the binding affinity. inrs.ca Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with the protein.
In protein-observed NMR experiments, a ¹⁵N-labeled protein is used. mdpi.com Upon addition of the ligand, changes in the chemical shifts of specific amino acid residues in the protein's ¹H-¹⁵N HSQC spectrum can map the ligand-binding site on the protein surface. researchgate.net This information is invaluable for understanding the mechanism of action and for guiding structure-based drug design. nih.gov
X-ray Crystallography for Determination of Co-crystal Structures with Biological Targets and Compound Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide an unambiguous determination of the conformation of this compound and can reveal the detailed interactions when it is co-crystallized with a biological target. nih.gov
To obtain the crystal structure of the compound itself, a high-quality single crystal is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. researchgate.net The resulting structure would reveal definitive information on bond lengths, bond angles, and the torsional angles that define its solid-state conformation.
Co-crystal Structures: Of significant interest is the use of X-ray crystallography to determine the structure of this compound bound to its biological target, such as an enzyme or receptor. mdpi.com Obtaining a co-crystal can be challenging but provides unparalleled insight into the binding mode. It reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. researchgate.net This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs. The process of forming co-crystals can itself modulate the physicochemical properties of the active pharmaceutical ingredient (API). nih.gov
Table 2: Illustrative Crystallographic Data for a Hypothetical Furoyl-Containing Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₃ClN₂O₃ researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
| a (Å) | 6.2256(5) researchgate.net |
| b (Å) | 18.3976(15) researchgate.net |
| c (Å) | 14.5582(15) researchgate.net |
| β (°) | 90.555(8) researchgate.net |
| Volume (ų) | 1667.4(3) researchgate.net |
This table presents example crystallographic data for a related chlorophenyl-furoyl compound to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.net
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Investigating Compound Interactions with Biomolecules
Spectroscopic techniques provide powerful, non-destructive means to study the interactions between a small molecule and its biological targets.
Fluorescence Spectroscopy: Fluorescence spectroscopy can be used to monitor the binding of this compound to a protein. researchgate.net Many proteins contain intrinsic fluorophores, such as tryptophan residues. Ligand binding in the vicinity of these residues can cause a change in their fluorescence intensity or a shift in the emission maximum, a phenomenon known as fluorescence quenching. By titrating the protein with the compound and monitoring these changes, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. If the compound itself is fluorescent, changes in its fluorescence properties upon binding can be similarly used.
Radiometric and Luminescence-Based Assays for High-Throughput Screening and Receptor Binding Studies
For discovering and optimizing new drug candidates, high-throughput screening (HTS) assays are essential. Radiometric and luminescence-based assays are particularly well-suited for this purpose due to their high sensitivity, wide dynamic range, and amenability to automation. nih.gov
Radiometric Assays: Radiometric assays are a classic method for quantifying ligand-receptor binding. In a competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of varying concentrations of a test compound, such as this compound. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. While highly sensitive, the handling and disposal of radioactive materials require specialized facilities. promega.com
Luminescence-Based Assays: Luminescence-based assays have become increasingly popular in HTS as a non-radioactive alternative. nih.gov These assays rely on light-producing chemical reactions, often catalyzed by enzymes like luciferase. promega.com
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest. The effect of this compound on the pathway can be quantified by measuring the amount of light produced. nih.gov
Binding Assays: Luminescence can be used in various formats to study binding. For example, in a biochemical assay like the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), binding between a target protein and the compound can bring donor and acceptor beads into proximity, generating a luminescent signal. nih.gov These assays are highly sensitive and can be performed in a homogeneous format, making them ideal for HTS. nih.gov
Immunoassays and Cell-Based Assays for Quantification of Biological Markers in Preclinical Research
Immunoassays and cell-based assays are fundamental tools in preclinical research to understand a compound's mechanism of action and its effects on cellular processes.
Immunoassays: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies to detect and quantify specific biological markers (e.g., proteins, cytokines) in biological samples like cell lysates or plasma. For instance, if this compound is hypothesized to modulate an inflammatory pathway, an ELISA could be used to measure its effect on the secretion of pro-inflammatory or anti-inflammatory cytokines by immune cells.
Cell-Based Assays: Cell-based assays provide a more physiologically relevant context than biochemical assays by assessing the effects of a compound on intact, living cells.
Proliferation/Viability Assays: To assess the cytotoxic or anti-proliferative effects of this compound, assays measuring metabolic activity (e.g., MTT, MTS) or ATP content can be used on various cancer or normal cell lines. promega.comnih.gov
Cell Cycle Analysis: Flow cytometry can be used to determine how the compound affects cell cycle progression. For example, it can reveal if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M). nih.gov
Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, can be employed. nih.gov
Signal Transduction Assays: The effect of the compound on specific signaling pathways can be monitored by measuring the phosphorylation status of key proteins (e.g., kinases) using techniques like Western blotting or specialized cell-based ELISA formats.
These assays are critical for building a comprehensive profile of the biological activity of this compound and for identifying relevant biomarkers for further preclinical and clinical development.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(Furan-2-ylmethyl)pyrrolidine |
| 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |
| N-benzyl-N-(furan-2-ylmethyl)acetamide |
| Nicotinamide |
| Suberic acid |
| Piroxicam |
| Citric acid |
| Indomethacin |
| Saccharin |
| Tegafur |
| Syringic acid |
| 5-fluorouracil |
| L-phenylalanine |
| Furosemide |
| 2-picolinamide |
| Epalrestat |
| Betaine |
| Valproic acid |
| Ipragliflozin |
| Fluoxetine hydrochloride |
Emerging Research Frontiers and Potential Applications of Furoyl Pyrrolidine Scaffolds
Exploration of Novel Biological Targets and Therapeutic Pathways for Furoyl-Pyrrolidine Compounds
The exploration of novel biological targets for furoyl-pyrrolidine compounds is an active area of research, largely driven by the diverse pharmacological activities observed in related pyrrolidine-containing molecules. frontiersin.orgnih.gov These activities suggest that the furoyl-pyrrolidine scaffold could be tailored to interact with a wide array of biological targets, leading to novel therapeutic interventions.
The pyrrolidine (B122466) ring and its derivatives have been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. researchgate.netnih.govnih.gov For instance, certain pyrrolidine derivatives have been identified as potent inhibitors of enzymes such as matrix metalloproteinases (MMPs) and as antagonists for receptors like the chemokine receptor CXCR4. mdpi.com
A notable example of a related scaffold's therapeutic potential is the investigation of 1-(furan-2-ylmethyl)pyrrolidine-based compounds as inhibitors of Stimulation-2 (ST2), a receptor implicated in graft-versus-host disease. This highlights the potential of the furan-pyrrolidine combination to modulate specific protein-protein interactions.
Furthermore, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents by potentially acting on neuronal voltage-sensitive sodium and calcium channels. nih.gov The introduction of a furoyl group could modulate the electronic and steric properties of the pyrrolidine core, potentially leading to enhanced potency or altered selectivity for these or other ion channels. A novel series of pyrrolidine derivatives has been evaluated as potent sodium channel blockers for the treatment of ischemic stroke. nih.gov
The 2-chlorophenyl substituent, as seen in the specific compound of interest, adds another layer of complexity and potential for specific interactions. Halogenated phenyl rings are common in bioactive molecules and can influence binding affinity and metabolic stability.
Strategies for Targeted Delivery and Subcellular Compartment Accumulation
Effective delivery of therapeutic agents to their site of action is a critical aspect of drug development. For furoyl-pyrrolidine compounds, several strategies for targeted delivery and subcellular compartment accumulation can be envisioned, drawing from established principles in drug delivery and the known properties of related heterocyclic compounds.
One approach involves the conjugation of furoyl-pyrrolidine derivatives to targeting moieties such as antibodies, peptides, or aptamers. These targeting ligands can recognize and bind to specific receptors or antigens that are overexpressed on the surface of diseased cells, such as cancer cells. This strategy enhances the local concentration of the drug at the target site, thereby increasing efficacy and reducing off-target toxicity.
Nanoparticle-based delivery systems also offer a promising avenue for the targeted delivery of furoyl-pyrrolidine compounds. These nanoparticles can be engineered to encapsulate the drug and can be surface-functionalized with targeting ligands. The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature, can further enhance tumor-specific delivery.
The physicochemical properties of the furoyl-pyrrolidine scaffold itself can be modulated to influence subcellular distribution. For example, the lipophilicity of the molecule can be fine-tuned by modifying the substituents on the furan (B31954) or pyrrolidine rings. Increased lipophilicity can facilitate passage across cellular and organellar membranes, potentially leading to accumulation in specific compartments like the mitochondria or the nucleus. The basicity of the pyrrolidine nitrogen can also be exploited for accumulation in acidic organelles such as lysosomes. nih.gov
Potential for Prodrug Design and Bioprecursor Approaches Based on Metabolic Understanding
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or rapid metabolism. semanticscholar.org A bioprecursor is a type of prodrug that is metabolically activated to the active drug. rsc.org For furoyl-pyrrolidine compounds, both carrier-linked prodrug and bioprecursor strategies can be conceptualized.
In a carrier-linked prodrug approach, the furoyl-pyrrolidine moiety would be covalently attached to a carrier molecule, often through an ester or amide linkage. This linkage would be designed to be cleaved in vivo by enzymes such as esterases or amidases, releasing the active drug. The choice of carrier can be used to modify properties like solubility or to achieve targeted delivery.
A bioprecursor approach would involve a modification of the furoyl-pyrrolidine scaffold itself, creating a molecule that is inactive but can be converted to the active form through metabolic processes. For example, if a specific metabolite of a furoyl-pyrrolidine derivative is found to be the primary active species, the parent compound could be considered a bioprecursor. Understanding the metabolic pathways of these compounds is therefore crucial for designing effective bioprecursor prodrugs. Common metabolic reactions that can be exploited for bioprecursor activation include oxidation, reduction, and hydrolysis.
Development of Chemical Probes and Optogenetic Tools for Biological System Interrogation
Chemical probes are essential tools for studying the function of biological systems. They are small molecules designed to interact with a specific biological target in a well-defined manner, allowing for the interrogation of that target's role in cellular processes. The furoyl-pyrrolidine scaffold offers a versatile platform for the development of such probes.
For instance, a furoyl-pyrrolidine derivative with high affinity and selectivity for a particular enzyme or receptor could be modified to incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. Such a probe could be used to visualize the localization of the target within cells, to quantify its expression levels, or to pull it down from cell lysates for further analysis. A dual-functioning SHAPE probe with a stable furoyl scaffold has been designed for RNA structure analysis. nih.gov Clickable styryl dyes have also been used for fluorescence labeling of pyrrolidinyl peptide nucleic acid (PNA) probes for the detection of base mutations in DNA. rsc.org
Optogenetics is a powerful technique that uses light to control the activity of cells, typically neurons, that have been genetically modified to express light-sensitive proteins. While the direct application of furoyl-pyrrolidine compounds as optogenetic tools is not yet established, the development of photoswitchable ligands based on this scaffold could be a future research direction. These ligands would be designed to bind to a specific target in a light-dependent manner, allowing for precise spatial and temporal control over its activity.
Integration with Systems Biology Approaches for Comprehensive Understanding of Compound Action
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. Integrating the study of furoyl-pyrrolidine compounds with systems biology approaches can provide a more comprehensive understanding of their mechanism of action and potential effects on cellular networks.
Techniques such as chemical proteomics can be used to identify the direct cellular targets of a furoyl-pyrrolidine derivative. nih.gov This involves using a tagged version of the compound to pull down its binding partners from cell extracts, which are then identified by mass spectrometry.
Transcriptomics (measuring changes in gene expression) and metabolomics (measuring changes in metabolite levels) can reveal the downstream effects of a furoyl-pyrrolidine compound on cellular pathways. By analyzing these large datasets, researchers can identify the key pathways that are perturbed by the compound, providing insights into its mechanism of action and potential therapeutic applications or off-target effects.
Computational modeling can be used to integrate these different types of data and to build predictive models of how a furoyl-pyrrolidine compound will affect a biological system. These models can then be used to generate new hypotheses that can be tested experimentally, creating an iterative cycle of experimentation and modeling that can accelerate the drug discovery process.
Future Directions in Scaffold Optimization, Lead Generation, and Preclinical Research
The furoyl-pyrrolidine scaffold holds significant promise for the development of new therapeutic agents. Future research in this area will likely focus on several key aspects of drug discovery and development.
Scaffold Optimization: Structure-activity relationship (SAR) studies will be crucial to optimize the furoyl-pyrrolidine scaffold for improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org This will involve the synthesis and biological evaluation of a wide range of analogs with different substituents on both the furan and pyrrolidine rings. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an important role in guiding the design of these analogs.
Lead Generation: High-throughput screening (HTS) of compound libraries containing furoyl-pyrrolidine derivatives against a variety of biological targets can be a powerful approach for identifying new lead compounds. researchgate.net Hits from these screens will then be subjected to further optimization to improve their drug-like properties.
Preclinical Research: Promising lead compounds will need to be evaluated in preclinical studies to assess their efficacy and safety in animal models of disease. nih.gov These studies will provide critical information on the pharmacokinetic and pharmacodynamic properties of the compounds, as well as their potential for toxicity. The development of robust and relevant animal models will be essential for the successful translation of these compounds to the clinic.
Conceptualization of Potential Therapeutic Areas Based on Mechanistic Insights and Target Validation
Based on the diverse biological activities reported for related pyrrolidine and furan derivatives, several potential therapeutic areas for furoyl-pyrrolidine compounds can be conceptualized.
Oncology: Given the reported anticancer activities of some pyrrolidine derivatives and the potential for these compounds to inhibit key signaling pathways involved in cancer progression, oncology is a major area of interest. nih.gov Specific targets could include protein kinases, histone deacetylases (HDACs), or proteins involved in DNA repair. nih.gov
Inflammatory Diseases: The anti-inflammatory properties observed for some pyrrole (B145914) and pyrrolidine analogs suggest that furoyl-pyrrolidine compounds could be developed for the treatment of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov
Infectious Diseases: The antimicrobial and antiviral activities of certain pyrrolidine derivatives make this scaffold a promising starting point for the development of new anti-infective agents. nih.govnih.gov
Central Nervous System (CNS) Disorders: The ability of some pyrrolidine-2,5-dione derivatives to modulate ion channels suggests potential applications in the treatment of CNS disorders such as epilepsy. nih.gov
The successful development of furoyl-pyrrolidine-based therapeutics will depend on a deep understanding of their mechanism of action and rigorous validation of their biological targets. A combination of chemical synthesis, biological screening, and advanced analytical techniques will be required to unlock the full therapeutic potential of this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine that influence its reactivity and biological activity?
- Methodological Answer : The compound’s reactivity is governed by the electron-withdrawing 2-chlorophenyl group, the electron-rich furoyl moiety, and the pyrrolidine ring’s conformational flexibility. The chlorophenyl group enhances lipophilicity and may influence π-π stacking in receptor binding, while the pyrrolidine ring’s stereochemistry (if chiral) can dictate enantioselective interactions. Structural analogs, such as 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one, demonstrate similar electronic profiles via SMILES and InChI analyses . Characterization via NMR and X-ray crystallography (for solid-state conformation) is critical to validate structural hypotheses .
Q. What synthetic routes are commonly employed for constructing the pyrrolidine ring in this compound?
- Methodological Answer : Pyrrolidine rings are typically synthesized via cyclization reactions (e.g., Paal-Knorr) or reductive amination of γ-keto aldehydes. For example, (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives are synthesized using chiral catalysts to control stereochemistry . For this compound, coupling the furoyl group to the pyrrolidine nitrogen via acyl chloride intermediates under anhydrous conditions (e.g., using DCM as a solvent) is a plausible approach. Reaction progress should be monitored via TLC or LC-MS, and intermediates purified via column chromatography .
Advanced Research Questions
Q. How can chiral resolution techniques be optimized for enantiomerically pure this compound?
- Methodological Answer : Chiral resolution requires a combination of chiral stationary phase (CSP) HPLC (e.g., using amylose or cellulose-based columns) and circular dichroism (CD) spectroscopy for enantiomeric excess (ee) validation. For analogs like (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, CSP-HPLC with hexane:isopropanol gradients achieves >98% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers via selective acylation .
Q. What computational methods are effective in predicting the binding affinity of this compound to target receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding modes and free energy changes (ΔG). For example, analogs like 5-(2,3-dichlorophenyl)-2-fluoropyridine were studied using density functional theory (DFT) to map electrostatic potential surfaces, revealing halogen bonding hotspots . QSAR models incorporating Hammett constants for the chlorophenyl group can further refine affinity predictions .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in activity data (e.g., IC50 variability) may arise from differences in assay conditions (pH, temperature), cell lines, or compound purity. Implement orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) to cross-validate results. Ensure purity >97% via HPLC (as in GLPBIO’s standards) and quantify degradation products using LC-MS . Embedded experimental designs, combining quantitative dose-response data with qualitative stability studies, can isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
